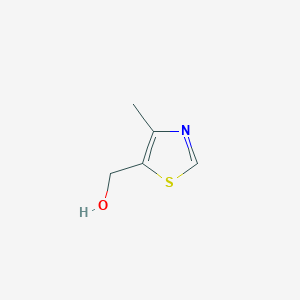

(4-Methyl-1,3-thiazol-5-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPCITYHOYJDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438102 | |

| Record name | (4-methyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1977-06-6 | |

| Record name | (4-methyl-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methyl-1,3-thiazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Methyl-1,3-thiazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methyl-1,3-thiazol-5-yl)methanol is a key building block in medicinal chemistry and drug development. Its thiazole core is a prevalent scaffold in a wide array of biologically active compounds. This technical guide provides a detailed overview of the primary synthetic pathways to this versatile intermediate, focusing on the reduction of ethyl 4-methylthiazole-5-carboxylate and the Hantzsch thiazole synthesis. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes to aid researchers in their synthetic endeavors.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two main strategies:

-

Reduction of a Carboxylic Ester: This is a common and often high-yielding method that starts from the readily available ethyl 4-methylthiazole-5-carboxylate. The choice of reducing agent is critical and influences the reaction conditions and outcomes.

-

Hantzsch Thiazole Synthesis: This classical method involves the condensation of an α-haloketone with a thioamide to construct the thiazole ring. While versatile, this approach may require multiple steps to achieve the target molecule.

Pathway 1: Reduction of Ethyl 4-methylthiazole-5-carboxylate

This pathway focuses on the reduction of the ester functionality of ethyl 4-methylthiazole-5-carboxylate to the corresponding primary alcohol. The two most common reducing agents for this transformation are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Method 1A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of efficiently reducing esters to primary alcohols.[1] The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon or nitrogen atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

-

Addition of Ester: A solution of ethyl 4-methylthiazole-5-carboxylate in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: The reaction mixture is then stirred at room temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water, while maintaining a low temperature.

-

Work-up and Purification: The resulting solid is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

A similar procedure for a 2-phenyl substituted analog reports a yield of 85.1%.[2]

Method 1B: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a milder and more selective reducing agent compared to LiAlH₄.[1] While it readily reduces aldehydes and ketones, the reduction of esters typically requires harsher conditions, such as higher temperatures or the use of activating agents.[3]

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl 4-methylthiazole-5-carboxylate in a suitable solvent like ethanol or a mixture of THF and methanol, sodium borohydride is added portion-wise at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the excess sodium borohydride is quenched by the careful addition of an acid, such as dilute hydrochloric acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Quantitative Data Summary: Reduction Pathway

| Method | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 1A | Lithium Aluminum Hydride | Tetrahydrofuran | 0 to RT | 1.5 | ~85 (for analog) | High | [2] |

| 1B | Sodium Borohydride | Ethanol/Methanol | Reflux | Several | Variable | Good to High | [3] |

Logical Diagram of the Reduction Pathway

Caption: Reduction of ethyl 4-methylthiazole-5-carboxylate.

Pathway 2: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring.[4] This pathway typically involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of this compound, a multi-step approach is generally required, starting from precursors that can be subsequently converted to the desired product.

A representative multi-step synthesis of the related 4-methyl-5-(2-hydroxyethyl)thiazole is described in the patent literature.[1] This process involves the reaction of 3-acetylpropanol with thiourea, followed by a series of transformations. A more direct, albeit for a different substituted thiazole, one-pot Hantzsch synthesis is also presented for illustrative purposes.[5]

Illustrative Experimental Protocol (One-Pot Hantzsch Synthesis of a Substituted Thiazole): [5]

-

Reaction Setup: A mixture of an α-haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one), thiourea, and a substituted benzaldehyde is prepared in a suitable solvent such as a 1:1 mixture of ethanol and water.

-

Catalyst: A catalyst, for example, silica-supported tungstosilisic acid, is added to the mixture.

-

Reaction: The reaction mixture is heated to reflux with stirring for a few hours. Alternatively, the reaction can be carried out under ultrasonic irradiation at room temperature. The reaction progress is monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is cooled, and the solid product is collected by filtration. The crude product is then purified by recrystallization or column chromatography.

Quantitative Data Summary: Hantzsch Synthesis (Illustrative)

| Method | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 2 | α-haloketone, thiourea, aldehyde | Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 | High | [5] |

Logical Diagram of the Hantzsch Thiazole Synthesis Pathway

Caption: General Hantzsch synthesis pathway for thiazoles.

Conclusion

The synthesis of this compound can be effectively achieved through the reduction of its corresponding ethyl ester or via a multi-step Hantzsch thiazole synthesis. The reduction pathway, particularly with lithium aluminum hydride, offers a more direct and often higher-yielding route. The choice of synthetic strategy will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory safety considerations associated with the reagents. This guide provides the necessary foundational information for researchers to select and implement the most suitable method for their specific needs in the synthesis of this important chemical intermediate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

(4-Methyl-1,3-thiazol-5-yl)methanol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methyl-1,3-thiazol-5-yl)methanol is a heterocyclic organic compound featuring a thiazole ring, a functional group of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. While the broader class of thiazole derivatives exhibits a wide range of pharmacological activities, specific biological data and signaling pathway involvement for this particular methanol derivative are not extensively documented in current literature. This guide, therefore, focuses on the foundational chemical and synthetic aspects of the molecule to support further research and development.

Chemical Structure and Identification

This compound is characterized by a central 1,3-thiazole ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 5-position.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 1977-06-6[1]

-

Molecular Formula: C₅H₇NOS[1]

-

SMILES: CC1=C(SC=N1)CO[1]

-

InChI Key: ZSPCITYHOYJDBW-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 129.18 g/mol | [1] |

| Appearance | White to off-white solid | Generic supplier data |

| Melting Point | 65.8-66.2 °C | Generic supplier data |

| Boiling Point | 113-114 °C (at 2 Torr) | Generic supplier data |

| Solubility | Information not widely available, but expected to be soluble in polar organic solvents. | Inferred |

| pKa | 13.0 +/- 0.10 (Predicted) | Generic supplier data |

Synthesis

The synthesis of this compound can be achieved through the reduction of a suitable carboxylic acid or ester precursor, namely 4-methylthiazole-5-carboxylic acid or its ethyl ester. A general synthetic workflow is outlined below.

Experimental Protocols

Step 1: Synthesis of 4-Methylthiazole-5-carboxylic Acid

A common route to the carboxylic acid precursor involves the Hantzsch thiazole synthesis.

-

Materials: Formamide, phosphorus pentasulfide (P₄S₁₀), ethyl 2-chloroacetoacetate, sodium hydroxide (NaOH), hydrochloric acid (HCl), suitable organic solvent (e.g., ethylene glycol dimethyl ether).

-

Procedure:

-

Thioformamide is prepared in situ by the reaction of formamide with phosphorus pentasulfide in an appropriate solvent.

-

Ethyl 2-chloroacetoacetate is then added to the thioformamide solution, leading to a cyclization reaction to form ethyl 4-methylthiazole-5-carboxylate.

-

The resulting ester is hydrolyzed to the carboxylic acid by treatment with a base such as sodium hydroxide, followed by acidification with an acid like HCl to precipitate the product.

-

The solid 4-methylthiazole-5-carboxylic acid is collected by filtration, washed, and dried.

-

Step 2: Reduction of 4-Methylthiazole-5-carboxylic Acid

The carboxylic acid is reduced to the corresponding alcohol. A procedure analogous to the reduction of similar thiazole carboxylic acids can be employed.

-

Materials: 4-Methylthiazole-5-carboxylic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), ethyl acetate, anhydrous sodium sulfate, water.

-

Procedure:

-

A solution of 4-methylthiazole-5-carboxylic acid in anhydrous THF is prepared in a flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C.

-

A solution of a reducing agent, such as lithium aluminum hydride in THF, is added dropwise to the stirred solution of the carboxylic acid at 0 °C.

-

The reaction mixture is stirred at 0 °C for a specified period (e.g., 1.5 hours) to allow for complete reduction.

-

The reaction is carefully quenched by the slow addition of water, followed by ethyl acetate.

-

Anhydrous sodium sulfate is added as a drying agent.

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or chromatography.

-

Analytical Characterization

Standard analytical techniques are used to confirm the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the methyl protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the thiazole ring proton.

-

¹³C NMR will show distinct resonances for the different carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

-

Chromatography: Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound and to monitor the progress of reactions.

Biological Activity and Signaling Pathways

While the thiazole moiety is a key structural feature in many pharmacologically active compounds, including antibacterial, antifungal, and anticancer agents, there is a notable lack of specific biological activity data for this compound in the publicly available scientific literature. Consequently, its mechanism of action and any involvement in cellular signaling pathways have not been elucidated.

The closely related compound, 4-methyl-5-thiazoleethanol, is a known precursor in the biosynthesis of thiamine (Vitamin B1) and thus has a well-defined biological role. However, this role cannot be directly extrapolated to this compound.

Further research, including in vitro and in vivo studies, is required to determine the biological activity profile of this compound.

Safety and Handling

Based on available safety data, this compound is associated with the following hazards:

-

Harmful if swallowed (Acute toxicity, oral)[1]

-

Causes skin irritation [1]

-

Causes serious eye irritation [1]

-

May cause respiratory irritation [1]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily synthesizable thiazole derivative with well-defined chemical and physical properties. This guide provides a foundational understanding of its structure, properties, and a plausible synthetic route. The absence of specific biological activity data highlights an opportunity for further investigation into the pharmacological potential of this compound. The information presented herein serves as a valuable resource for researchers interested in exploring the chemistry and potential applications of this and related thiazole-containing molecules.

References

An In-depth Technical Guide on the Solubility of (4-Methyl-1,3-thiazol-5-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of (4-Methyl-1,3-thiazol-5-yl)methanol. Due to the limited availability of specific quantitative data for this compound, this guide also furnishes information on the closely related analogue, 4-Methyl-5-thiazoleethanol, to provide valuable insights. Furthermore, comprehensive experimental protocols are outlined to enable researchers to determine the precise solubility of this compound in various organic solvents.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, a functional group of significant interest in medicinal chemistry and drug development due to its presence in numerous bioactive molecules, including the vitamin thiamine. The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, formulation, and application in various chemical and biological processes. Understanding its solubility profile is essential for designing efficient reaction conditions, developing stable formulations, and predicting its behavior in biological systems.

Solubility Data

Table 1: Qualitative Solubility of the Related Compound 4-Methyl-5-thiazoleethanol

| Solvent | Qualitative Solubility |

| Water | Very Soluble |

| Alcohol | Soluble |

| Diethyl Ether | Soluble |

| Benzene | Soluble |

| Chloroform | Soluble |

| Hexanes | Soluble (in mixture with diethyl ether) |

Note: The data presented in this table is for 4-Methyl-5-thiazoleethanol (CAS No. 137-00-8), a structural analogue of this compound. This information should be used as a general guideline, and experimental verification for the target compound is highly recommended.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following detailed experimental protocols, adapted from established methodologies, are provided.

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility measurements.

-

Quantification:

-

Using HPLC: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC detector. Analyze the diluted sample by HPLC and determine the concentration based on a pre-established calibration curve.

-

Using UV-Vis Spectroscopy: If the compound has a suitable chromophore, dilute the filtered solution to fall within the linear range of the Beer-Lambert law. Measure the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration using a standard calibration curve.

-

-

Calculation: The solubility is calculated from the determined concentration of the saturated solution, taking into account any dilution factors.

This method is suitable for rapid screening of solubility in multiple solvents, often using smaller quantities of the compound.

Materials:

-

This compound stock solution in a highly soluble solvent (e.g., DMSO)

-

A range of organic solvents

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader with turbidity or nephelometry capabilities

Procedure:

-

Plate Preparation: Add the selected organic solvents to the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the concentrated stock solution of this compound to each well.

-

Mixing and Incubation: Mix the contents of the wells thoroughly and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which precipitation is observed is considered the kinetic solubility limit.

Visualizations

The following diagram illustrates the logical steps involved in determining the solubility of this compound using the shake-flask method coupled with HPLC analysis.

The solubility of this compound is influenced by several interconnected physicochemical properties of both the solute and the solvent. The diagram below illustrates these relationships.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains to be extensively published, the provided qualitative data for a close structural analogue and the detailed experimental protocols in this guide offer a solid foundation for researchers. The presented workflows and diagrams serve as practical tools for planning and executing solubility studies, which are indispensable for the advancement of research and development involving this compound. It is strongly recommended that experimental determination of solubility be carried out for the specific solvents and conditions relevant to the intended application.

The Versatile Building Block: A Technical Guide to (4-Methyl-1,3-thiazol-5-yl)methanol in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The thiazole motif is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. Among the numerous thiazole-containing synthons, (4-Methyl-1,3-thiazol-5-yl)methanol emerges as a pivotal starting material for the development of novel pharmaceuticals. Its structural features offer a unique scaffold for the elaboration of complex molecules with diverse biological activities. This technical guide provides an in-depth overview of the synthesis, applications, and biological significance of this compound, with a particular focus on its role in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren pivoxil.

Chemical Properties and Synthesis

This compound, with the chemical formula C₅H₇NOS and a molecular weight of 129.18 g/mol , serves as a versatile bifunctional molecule.[1] The hydroxyl group and the thiazole ring provide reactive sites for various chemical transformations, making it an ideal starting point for the construction of more complex drug candidates.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of its corresponding ester, ethyl 4-methyl-1,3-thiazole-5-carboxylate. A robust and commonly employed method for this transformation is the use of lithium aluminum hydride (LAH) in an anhydrous ethereal solvent.

This protocol is adapted from the synthesis of a structurally similar compound, (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol.[2]

Materials:

-

Ethyl 4-methyl-1,3-thiazole-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (H₂O)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

A solution of ethyl 4-methyl-1,3-thiazole-5-carboxylate (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

The flask is cooled to 0 °C using an ice bath.

-

A solution of lithium aluminum hydride (2 equivalents) in anhydrous THF is added dropwise to the stirred solution of the ester.

-

The reaction mixture is stirred at 0 °C for 1.5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by ethyl acetate.

-

Anhydrous sodium sulfate is added to the mixture, and it is stirred for an additional 15 minutes.

-

The solid is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Quantitative Data for a Similar Reduction: The reduction of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate to (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol using this method has been reported to yield 85.1% of the final product.[2]

Application in Drug Discovery: The Synthesis of Cefditoren Pivoxil

A prominent example showcasing the utility of this compound derivatives is in the synthesis of Cefditoren pivoxil, a third-generation oral cephalosporin antibiotic.[3][4][5][6] The 4-methyl-5-vinylthiazole moiety of Cefditoren is crucial for its antibacterial activity and is derived from a precursor synthesized from a this compound derivative, specifically 4-methyl-5-formylthiazole.[7][8][9]

Synthesis Workflow for this compound

Caption: Synthesis of this compound.

Mechanism of Action of Cefditoren

Cefditoren, the active form of Cefditoren pivoxil, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[3][4][10] This is achieved through its binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan strands.[11][12][13] The disruption of the cell wall integrity leads to cell lysis and bacterial death.

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Caption: Cefditoren's mechanism of action.

Antibacterial Spectrum of Cefditoren

Cefditoren exhibits broad-spectrum activity against many Gram-positive and Gram-negative bacteria commonly implicated in community-acquired respiratory tract and skin infections.[3][5][14]

| Pathogen | MIC₉₀ (μg/mL) | Reference |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.03 - 0.06 | [15] |

| Streptococcus pneumoniae (penicillin-intermediate) | 0.25 - 0.5 | [15] |

| Streptococcus pneumoniae (penicillin-resistant) | 0.5 - 1.0 | [15] |

| Streptococcus pyogenes | 0.06 | [16] |

| Haemophilus influenzae | 0.016 - 0.03 | [14] |

| Moraxella catarrhalis | 0.06 - 0.5 | [14] |

| Staphylococcus aureus (oxacillin-susceptible) | ≤1.0 | [14] |

| Escherichia coli | 0.12 - 1.0 | [17] |

| Klebsiella pneumoniae | 0.12 - 1.0 | [17] |

MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.

Key Synthetic Step: Wittig Reaction in Cefditoren Synthesis

The introduction of the (4-methyl-1,3-thiazol-5-yl)vinyl group at the C-3 position of the cephem core is a critical step in the synthesis of Cefditoren. This is often achieved via a Wittig reaction between a C-3 phosphonium ylide of the cephalosporin nucleus and 4-methyl-5-formylthiazole.[18]

This is a generalized protocol based on descriptions of Cefditoren synthesis.[18]

Materials:

-

7-Amino-3-(triphenylphosphoniomethyl)-3-cephem-4-carboxylate derivative (Cephalosporin Ylide Precursor)

-

4-Methyl-5-formylthiazole

-

A suitable base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Anhydrous solvent (e.g., an ionic liquid like [C₄MIm]PF₆ or a polar aprotic solvent)

Procedure:

-

The cephalosporin ylide precursor is dissolved in the anhydrous solvent under an inert atmosphere.

-

4-Methyl-5-formylthiazole (1-1.2 equivalents) is added to the solution.

-

The base (e.g., DBU) is added dropwise to the stirred mixture at room temperature.

-

The reaction is stirred for a specified period (e.g., 1.5 hours), with progress monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent (e.g., ether or toluene).

-

The organic layers are combined, washed, dried, and concentrated under reduced pressure to afford the crude product.

-

The crude intermediate is then purified, typically by crystallization or chromatography.

Conclusion

This compound is a valuable and versatile starting material in drug discovery. Its utility is exemplified by its role in the synthesis of the potent antibiotic Cefditoren pivoxil. The synthetic accessibility of this thiazole derivative, coupled with the significant biological activity of its downstream products, underscores its importance for medicinal chemists. The continued exploration of new synthetic methodologies and the investigation of novel biological targets for compounds derived from this scaffold hold considerable promise for the development of future therapeutic agents.

References

- 1. This compound | C5H7NOS | CID 10329317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 3. What is Cefditoren Pivoxil used for? [synapse.patsnap.com]

- 4. Cefditoren pivoxil synthesis - chemicalbook [chemicalbook.com]

- 5. [Cefditoren pivoxil: A new oral cephalosporin for skin, soft tissue and respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cefditoren - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 13. Penicillin-Binding Proteins (PBPs) and Bacterial Cell Wall Elongation Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cefditoren in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Update on the clinical utility and optimal use of cefditoren - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial activity of cefditoren against major community-acquired respiratory pathogens recently isolated in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cefditoren activity against nearly 1000 non-fastidious bacterial isolates and the development of in vitro susceptibility test methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CN108084212B - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]

The Discovery, Synthesis, and Biological Significance of 4-Methyl-5-Thiazolemethanol: A Technical Guide

Abstract

4-Methyl-5-thiazolemethanol, a heterocyclic compound, is a key structural component of thiamine (Vitamin B1) and a significant molecule in its own right. This technical guide provides an in-depth exploration of its discovery, tracing its origins to the early 20th-century research on vitamins. It details various synthetic methodologies, offering comprehensive experimental protocols for its preparation. Furthermore, this document compiles and presents its physicochemical and spectroscopic data in a structured format for easy reference. The guide also delves into the biological significance of this molecule, proposing a potential signaling pathway it may influence, drawing from the known non-coenzyme roles of thiamine and its derivatives. This whitepaper is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this versatile compound.

Discovery and History

The history of 4-methyl-5-thiazolemethanol is intrinsically linked to the discovery and structural elucidation of thiamine (Vitamin B1). In the early 20th century, researchers were investigating the cause of beriberi, a neurological and cardiovascular disease. The American chemist Robert R. Williams played a pivotal role in this endeavor. After years of research, Williams and his team successfully isolated thiamine in crystalline form in 1933.[1]

Subsequent work focused on determining its chemical structure. Through degradation studies, it was revealed that thiamine was composed of a pyrimidine ring and a sulfur-containing moiety. This latter component was identified as a thiazole derivative. In 1935, Williams and his colleagues not only determined the complete molecular structure of thiamine but also accomplished its chemical synthesis in 1936.[2] This seminal work led to the identification of the thiazole portion as 4-methyl-5-thiazoleethanol (a closely related compound, with the ethanol group being the key feature for its connection to the pyrimidine ring in thiamine). The hydrochloride salt of 4-methyl-5-thiazolemethanol is a stable form of this thiazole moiety.[[“]]

The first synthesis of a 4-methyl-5-(β-hydroxyethyl)thiazole was reported by Hantzsch in 1889.[4] Later, Buchman, in 1936, published a notable synthesis by condensing thioformamide with bromoacetopropanol.[[“]] These early syntheses were crucial for confirming the structure of the thiazole part of thiamine and for making it available for further study.

Physicochemical and Spectroscopic Data

This section summarizes the key quantitative data for 4-methyl-5-thiazolemethanol.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 137-00-8 | [[“]] |

| Molecular Formula | C6H9NOS | [[“]] |

| Molecular Weight | 143.21 g/mol | [[“]] |

| Appearance | Oily, viscous liquid | [[“]] |

| Boiling Point | 135 °C at 7 mmHg; 123-124 °C at 3 mmHg; 103 °C at 1 mmHg | [[“]] |

| Density | 1.196 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.550 | [5] |

| Solubility | Very soluble in water; soluble in alcohol, ether, benzene, chloroform | [[“]][6] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 8.52 (s, 1H), 3.88 (t, 2H), 3.74 (s, 1H, OH), 2.99 (t, 2H), 2.38 (s, 3H) | [7] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 149.80, 148.86, 128.51, 62.04, 29.69, 14.67 | [7] |

| Infrared (IR) | The C–C skeletal vibration of the thiazole ring is observed at 1541.12 cm⁻¹ | [8] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 143. Key fragments can be attributed to the cleavage of the ethanol side chain and fragmentation of the thiazole ring. | [9][10] |

Experimental Protocols

Several methods for the synthesis of 4-methyl-5-thiazolemethanol have been reported. Below are detailed protocols for two common approaches.

Synthesis from 2-Acetyl-γ-butyrolactone

This method involves the chlorination of 2-acetyl-γ-butyrolactone, followed by hydrolysis to yield 3-chloro-3-acetyl propanol, which is then reacted with thioformamide.[11]

Step 1: Preparation of 3-Chloro-3-acetyl propanol

-

In a suitable reaction vessel equipped with a stirrer, gas inlet, and a light source, charge α-acetyl-γ-butyrolactone.

-

While irradiating with UV light, bubble chlorine gas through the lactone at a controlled rate, maintaining the reaction temperature between 5-20 °C. The molar ratio of α-acetyl-γ-butyrolactone to chlorine should be approximately 1:0.6.

-

After the chlorination is complete (monitor by TLC or GC), hydrolyze the reaction mixture to obtain 3-chloro-3-acetyl propanol.

Step 2: Synthesis of 4-Methyl-5-thiazolemethanol

-

Prepare a solution of thioformamide in dichloromethane.

-

In a separate reaction vessel, dissolve the 3-chloro-3-acetyl propanol obtained in Step 1 in dichloromethane.

-

Add the thioformamide solution to the 3-chloro-3-acetyl propanol solution. The molar ratio of the chloro-ketone to thioformamide should be optimized for best results.

-

Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 5-6 hours. Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to 30-40 °C.

-

Add a 5% aqueous solution of sodium hydroxide to adjust the pH of the reaction mixture to 9-10.

-

Separate the organic phase. Extract the aqueous phase with dichloromethane.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation, collecting the fraction at 120-127 °C under 395-400 Pa pressure to yield 4-methyl-5-(2-hydroxyethyl)thiazole.[4]

Buchman Synthesis: Condensation of Thioformamide with α-Bromo-γ-acetoxy-n-propyl alcohol

This classic synthesis was reported by Buchman in 1936.

Step 1: Preparation of α-Bromo-γ-acetoxy-n-propyl alcohol

-

Synthesize γ-acetoxy-n-propyl alcohol from trimethylene glycol and acetic acid.

-

Brominate the γ-acetoxy-n-propyl alcohol to yield α-bromo-γ-acetoxy-n-propyl alcohol.

Step 2: Condensation with Thioformamide

-

In a reaction vessel, combine thioformamide and α-bromo-γ-acetoxy-n-propyl alcohol in a suitable solvent.

-

Heat the mixture to facilitate the condensation reaction, leading to the formation of the thiazole ring.

-

After the reaction is complete, neutralize the reaction mixture.

-

Extract the product with a suitable organic solvent (e.g., ether).

-

Dry the organic extract and remove the solvent.

-

Purify the resulting 4-methyl-5-thiazolemethanol by vacuum distillation.

Biological Significance and Signaling Pathways

As a fundamental component of thiamine, 4-methyl-5-thiazolemethanol is integral to the biological activity of this essential vitamin. Thiamine, in its diphosphate form (ThDP), is a crucial coenzyme for several key enzymes in carbohydrate and amino acid metabolism, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.[2]

Beyond its coenzyme role, thiamine and its derivatives are increasingly recognized for their non-coenzyme functions, particularly in the nervous system.[[“]][12] Thiamine triphosphate (ThTP) is thought to be involved in nerve impulse transmission and may act as a signaling molecule.[2][6] It has been suggested that thiamine can modulate ion channels and neurotransmitter release.[12][13]

Given that 4-methyl-5-thiazolemethanol is a stable and key part of the thiamine structure, it is plausible that it or its derivatives could act as analogues or modulators of these non-coenzyme pathways. For instance, they could potentially interact with thiamine-binding proteins or influence phosphorylation cascades. Thiazole derivatives have been investigated for a wide range of biological activities, including as antimicrobial and anticancer agents, suggesting their ability to interact with various biological targets.[14]

A proposed signaling pathway that could be influenced by 4-methyl-5-thiazolemethanol, acting as a thiamine analogue, involves the modulation of neuronal signaling. This could occur through interaction with ion channels or by influencing the synthesis and release of neurotransmitters like acetylcholine.[6]

Visualizations

Synthetic Workflow

Caption: Synthetic routes to 4-methyl-5-thiazolemethanol.

Proposed Signaling Pathway Modulation

References

- 1. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]

- 5. CN215049791U - Production system of 4-methyl-5-thiazole ethanol - Google Patents [patents.google.com]

- 6. portlandpress.com [portlandpress.com]

- 7. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. whitman.edu [whitman.edu]

- 11. CN103772313A - Method for synthesizing 4-methyl-5-(2- ethoxy) thiazole - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

(4-Methyl-1,3-thiazol-5-yl)methanol: A Versatile Scaffold for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methyl-1,3-thiazol-5-yl)methanol, a substituted thiazole derivative, has emerged as a significant building block in medicinal chemistry. While direct biological activity of the core molecule is not extensively documented, its utility as a versatile synthetic intermediate is paramount. This technical guide explores the potential research applications of this compound, focusing on its role in the synthesis of diverse bioactive compounds with therapeutic potential across oncology, infectious diseases, and inflammatory conditions. This document provides a comprehensive overview of its chemical properties, synthesis of key derivatives, and the biological evaluation of these synthesized molecules, supported by quantitative data and experimental methodologies.

Introduction

The thiazole ring is a prominent heterocyclic scaffold found in a multitude of biologically active compounds and approved pharmaceuticals. Its unique structural features, including its ability to participate in hydrogen bonding and various non-covalent interactions, make it a privileged structure in drug design. This compound (Figure 1) serves as a key starting material, providing a reactive hydroxyl group and a modifiable thiazole core for the construction of extensive chemical libraries. Its derivatives have shown promise in targeting a range of biological pathways implicated in various diseases. This guide will delve into the documented applications of this compound as a synthetic precursor to novel therapeutic agents.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling, reaction setup, and for computational studies in drug design.

| Property | Value | Reference |

| Molecular Formula | C₅H₇NOS | [1] |

| Molecular Weight | 129.18 g/mol | [1] |

| CAS Number | 1977-06-6 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 65.8-66.2 °C | |

| Boiling Point | 113-114 °C at 2 Torr | |

| SMILES | CC1=C(SC=N1)CO | [1] |

| InChIKey | ZSPCITYHOYJDBW-UHFFFAOYSA-N | [1] |

Synthetic Utility and Research Applications

The primary research application of this compound is its role as a versatile intermediate in the synthesis of more complex, biologically active molecules. The hydroxyl group provides a convenient handle for elaboration, while the thiazole ring can be further functionalized.

Synthesis of Bioactive Derivatives

This compound is a precursor for a variety of derivatives, including esters, ethers, and more complex heterocyclic systems. A general workflow for the utilization of this compound in the synthesis of bioactive derivatives is depicted in Figure 2.

Caption: Generalized workflow for the synthesis and biological evaluation of derivatives from this compound.

Anticancer Applications of Derivatives

Derivatives of structurally similar 4-methylthiazole compounds have demonstrated significant potential as anticancer agents. For instance, a series of novel 4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for their in vitro anti-breast cancer activity against MDA-MB-231 human breast adenocarcinoma cell lines.

Experimental Protocol: Synthesis of 4-Methylthiazole-5-Carboxylic Acid Derivatives

A general procedure involves the reaction of 4-methylthiazole-5-carboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with various nucleophiles (alcohols or amines) in the presence of a base like triethylamine.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted with media to desired concentrations. The cells are then treated with these compounds and incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Quantitative Data: Anticancer Activity

Antimicrobial Applications of Derivatives

The thiazole nucleus is a common feature in many antimicrobial agents. The synthesis of novel thiazole derivatives for antibacterial and antifungal evaluation is an active area of research.

Experimental Protocol: Synthesis of Thiazolidinone Derivatives

Thiazolidinone derivatives, known for their broad spectrum of biological activities, can be synthesized using precursors derived from this compound. A general synthetic route involves the condensation of a thiazole-containing aldehyde or ketone with a compound containing an active methylene group and a source of sulfur and nitrogen, such as thiourea or its derivatives, often followed by cyclization.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is standardized to a specific concentration (e.g., 10⁵ CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Quantitative Data: Antimicrobial Activity

While specific MIC values for direct derivatives are not available, various thiazole-based compounds have demonstrated potent antimicrobial activity. For instance, certain 4-thiazolidinone derivatives have shown MIC values in the low micromolar range against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Signaling Pathways and Mechanisms of Action of Derivatives

The diverse biological activities of thiazole derivatives stem from their ability to interact with a wide range of biological targets. While the direct targets of this compound are unknown, its derivatives have been implicated in the modulation of several key signaling pathways.

Figure 3: Potential Cellular Targets of Thiazole Derivatives

Caption: Potential cellular targets and pathways modulated by derivatives of this compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its true potential lies in its utility as a scaffold for the synthesis of novel, biologically active compounds. The existing body of research on thiazole derivatives strongly suggests that compounds derived from this core structure are likely to exhibit a wide range of pharmacological activities. Future research should focus on the systematic synthesis and screening of libraries based on the this compound scaffold to identify novel lead compounds for the treatment of cancer, infectious diseases, and inflammatory disorders. Detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these novel chemical entities. Furthermore, the exploration of this scaffold in other therapeutic areas, such as neurodegenerative and metabolic diseases, could unveil new and exciting research avenues.

References

Methodological & Application

Oxidation of (4-Methyl-1,3-thiazol-5-yl)methanol: A Comparative Study of Experimental Protocols

Introduction:

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. (4-Methyl-1,3-thiazol-5-yl)methanol is an important heterocyclic building block, and its oxidation product, (4-methyl-1,3-thiazol-5-yl)carbaldehyde, serves as a valuable precursor for the synthesis of various biologically active molecules. This application note provides a detailed overview and comparison of several common experimental protocols for the oxidation of this compound, offering researchers and drug development professionals a guide to selecting the most suitable method based on factors such as yield, reaction conditions, and substrate sensitivity.

Comparative Data of Oxidation Protocols

The following table summarizes the quantitative data for different methods used in the oxidation of this compound to (4-methyl-1,3-thiazol-5-yl)carbaldehyde.

| Oxidation Method | Oxidizing Agent | Solvent | Reaction Time | Temperature (°C) | Yield/Purity | Reference |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane | 1 hour | 15-25 | 97-98% Purity[1] | Patent (WO2003091230A1) |

| TEMPO-mediated Oxidation | TEMPO, NaOCl, KBr | Dichloromethane/Water | Not Specified | 0 | 97-98% Purity[1] | Patent (WO2003091230A1) |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | ~1-2 hours (typical) | -78 to RT | High (typical) | General Method |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | ~1-4 hours (typical) | Room Temp. | High (typical) | General Method |

Experimental Protocols

Detailed methodologies for the key oxidation experiments are provided below.

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This protocol is adapted from a patented procedure and is a widely used method for the selective oxidation of primary alcohols to aldehydes.[1]

Materials:

-

This compound

-

Pyridinium Chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Celite® or Silica Gel

-

Round-bottom flask

-

Magnetic stirrer

-

Apparatus for filtration

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane.

-

To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature with vigorous stirring.

-

Stir the reaction mixture at 15-25°C for approximately 1 hour. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with dichloromethane and filter through a pad of Celite® or silica gel to remove the chromium byproducts.

-

Wash the filter cake thoroughly with dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude (4-methyl-1,3-thiazol-5-yl)carbaldehyde.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: TEMPO-mediated Oxidation

This method utilizes a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl) with a stoichiometric amount of a primary oxidant, such as sodium hypochlorite (bleach). This protocol is also based on a patented procedure.[1]

Materials:

-

This compound

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl) (~1 mol%)

-

Sodium hypochlorite (NaOCl) solution (household bleach, ~1.2 equivalents)

-

Potassium bromide (KBr) (~0.1 equivalents)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask.

-

Add an aqueous solution of sodium bicarbonate.

-

Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

-

Add potassium bromide and a catalytic amount of TEMPO to the mixture.

-

Slowly add the sodium hypochlorite solution dropwise, maintaining the temperature at 0°C.

-

Stir the reaction vigorously at 0°C until the starting material is consumed, as monitored by TLC.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired aldehyde.

-

Further purification can be achieved by column chromatography if required.

Protocol 3: Swern Oxidation

The Swern oxidation is a mild and highly efficient method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.

Materials:

-

This compound

-

Oxalyl chloride (1.5 equivalents)

-

Dimethyl sulfoxide (DMSO) (3.0 equivalents)

-

Triethylamine (5.0 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Dry ice/acetone bath (-78°C)

Procedure:

-

In a dry three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature below -60°C. Stir for 15 minutes.

-

Add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise, keeping the internal temperature below -60°C. Stir for 30 minutes.

-

Add triethylamine to the reaction mixture, again ensuring the temperature remains below -60°C. A thick white precipitate will form.

-

After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting aldehyde by column chromatography.

Protocol 4: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers mild reaction conditions and a simple workup.

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP) (1.2-1.5 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (optional, as a buffer)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a dry round-bottom flask.

-

If the substrate is acid-sensitive, add sodium bicarbonate (2.0 equivalents).

-

Add Dess-Martin periodinane in one portion to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously until the solid byproducts dissolve.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the aldehyde.

-

Purify by column chromatography if necessary.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the oxidation of this compound.

Caption: General experimental workflow for the oxidation of this compound.

Signaling Pathway of Oxidation

The following diagram illustrates the general transformation pathway from the primary alcohol to the aldehyde.

Caption: Chemical transformation pathway of the oxidation reaction.

References

Application Notes and Protocols for the Quantification of (4-Methyl-1,3-thiazol-5-yl)methanol

This document provides detailed application notes and experimental protocols for the quantitative analysis of (4-Methyl-1,3-thiazol-5-yl)methanol, a key intermediate in pharmaceutical synthesis and a potential impurity in related drug substances. The methods outlined below are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this analyte.

Analyte Information

This compound is a heterocyclic compound containing a thiazole ring. Its physicochemical properties are essential for the development of analytical methodologies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₇NOS | [1] |

| Molecular Weight | 129.18 g/mol | [1] |

| CAS Number | 1977-06-6 | [1][2] |

| Melting Point | 65.8-66.2 °C | [2] |

| Boiling Point | 113-114 °C at 2 Torr | [2] |

| Solubility | Soluble in alcohol and chloroform; very soluble in water.[3] |

Recommended Analytical Methods

Two primary methods are proposed for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, particularly in complex matrices.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

References

Application Notes and Protocols: (4-Methyl-1,3-thiazol-5-yl)methanol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methyl-1,3-thiazol-5-yl)methanol is a key heterocyclic building block in the synthesis of various pharmaceutical compounds. Its thiazole ring system is a prevalent scaffold in numerous clinically significant drugs due to its ability to engage in a wide range of biological interactions. This document provides detailed application notes and experimental protocols for the utilization of this compound as a crucial intermediate in pharmaceutical synthesis, with a particular focus on its role in the production of the third-generation cephalosporin antibiotic, Cefditoren pivoxil.

Application as an Intermediate in Cefditoren Pivoxil Synthesis

This compound serves as a direct precursor to 4-methyl-5-formylthiazole, a critical intermediate in the synthesis of Cefditoren pivoxil. The pivoxil ester of Cefditoren is a prodrug that, after oral administration, is hydrolyzed by esterases to release the active antibiotic, Cefditoren.[1] Cefditoren exhibits broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis through its affinity for penicillin-binding proteins (PBPs).[2]

The synthesis of Cefditoren pivoxil highlights the industrial importance of this compound. The conversion of the alcohol to the aldehyde is a pivotal step, enabling the subsequent coupling reactions to build the final complex structure of the antibiotic.

Quantitative Data Summary

The following table summarizes the quantitative data found for key reaction steps involving thiazole intermediates related to the synthesis of Cefditoren pivoxil and other relevant thiazole-containing compounds.

| Intermediate/Product | Starting Material | Reagents/Catalyst | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 4-methyl-5-formylthiazole | 4-methylthiazole-5-carboxylic acid chloride | Pd/BaSO4, H2 | Xylene | 140 °C | High (not specified) | High (not specified) | [3] |

| (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol | Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | Lithium aluminum hydride | Tetrahydrofuran | 0 °C, 1.5 h | 85.1 | - | [4] |

| Cefditoren pivoxil | Cefditoren | Iodomethyl pivaloate, Pyridine | N,N-dimethylformamide | -10 °C, 1 h | 98.75 | 99.84 | [5] |

Experimental Protocols

Protocol 1: Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol (Contextual Example)

This protocol describes the synthesis of a structurally similar thiazole methanol to provide a general understanding of the reduction of a thiazole ester to the corresponding alcohol.

Materials:

-

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

2M Lithium aluminum hydride (LiAlH4) solution in THF

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Argon gas

Procedure:

-

Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1.237 mmol) in anhydrous THF (1 mL) in a round-bottom flask under an argon atmosphere.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add 2M LiAlH4 solution in THF (1.24 mL, 2.48 mmol).

-

Stir the resulting mixture at 0 °C for 1.5 hours.

-

Carefully quench the reaction by the dropwise addition of 0.5 mL of water.

-

Add 2.5 mL of ethyl acetate and 0.92 g of anhydrous sodium sulfate.

-

Stir the mixture for 15 minutes.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the product as a light-yellow solid.[4]

Protocol 2: Oxidation of this compound to 4-Methylthiazole-5-carbaldehyde

This protocol is based on a patented method for the synthesis of a key intermediate for Cefditoren pivoxil.

Materials:

-

This compound (referred to as 4-methylthiazole-5-ethanol in the patent)

-

Solvent (e.g., Tetrahydrofuran, 2-Methyltetrahydrofuran, Dimethylsulfoxide, or 1,3-Dimethyl-2-imidazolidinone)

-

Catalyst (e.g., Piperidine nitroxide radical or a transition metal ruthenium compound)

-

Oxidizing agent (e.g., Sodium hypochlorite, Sodium chlorite)

-

Oxygen

-

Metal salt catalyst (e.g., Copper salt or Iron salt)

Procedure:

-

Step 1: Oxidation to 4-methylthiazole-5-acetic acid

-

Dissolve this compound in a suitable solvent.

-

Carry out an oxidation reaction in the presence of a catalyst (piperidine nitroxide radical or a ruthenium compound) and an oxidizing agent (e.g., sodium hypochlorite) to obtain 4-methylthiazole-5-acetic acid.[6]

-

-

Step 2: Oxidative Decarboxylation to 4-Methylthiazole-5-carbaldehyde

-

Dissolve the 4-methylthiazole-5-acetic acid obtained in Step 1 in a suitable solvent.

-

Heat the solution to a temperature between 50-200 °C in the presence of oxygen and a metal salt catalyst (e.g., copper chloride or ferric chloride) to yield 4-methylthiazole-5-carbaldehyde.[6]

-

Visualizations

Synthesis and Signaling Pathways

Caption: Synthesis of a key Cefditoren pivoxil intermediate.

Caption: Cefditoren's mechanism of action.

Caption: Ritonavir's dual mechanism of action.

Caption: Dasatinib's mechanism of action.

References

- 1. This compound | C5H7NOS | CID 10329317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis [ch.ic.ac.uk]

- 3. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 5. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]

- 6. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google Patents [patents.google.com]

Application Notes and Protocols: Large-Scale Synthesis of 4-Methyl-5-(hydroxymethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-(hydroxymethyl)thiazole is a valuable building block in organic synthesis, serving as a key intermediate in the production of various pharmaceuticals and specialty chemicals. Notably, it is a precursor for the synthesis of the aldehyde, 4-methyl-5-formyl-thiazole, which is an essential component in the manufacturing of the antibiotic Cefditoren Pivoxil.[1] It is also structurally related to the thiazole moiety of Thiamine (Vitamin B1).[2] This document provides a detailed protocol for the large-scale synthesis of 4-methyl-5-(hydroxymethyl)thiazole via the reduction of a carboxylate ester, a route amenable to industrial production.

Synthetic Route Overview

The described method focuses on the chemical reduction of an alkyl 4-methylthiazole-5-carboxylate to the corresponding primary alcohol. This transformation is effectively achieved using a mixed hydride system of sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃) in an ether-based solvent.[3][4] This combination forms a more powerful reducing agent than sodium borohydride alone, capable of reducing esters to alcohols efficiently.[5] The starting ester, in turn, can be synthesized from readily available materials.[6]

Caption: Overall synthetic pathway to 4-methyl-5-(hydroxymethyl)thiazole.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative parameters for the reduction of 100 g of the starting ester as detailed in the experimental protocol.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 4-Methylthiazole-5-carboxylate | 100.0 | g | Starting ester (substrate)[3] |

| Aluminum Chloride (AlCl₃) | 115.5 | g | Forms active reducing species[3] |

| Sodium Borohydride (NaBH₄) | 49.1 | g | Hydride source[3] |

| Solvents | |||

| Monoglyme (initial) | 200 | mL | For reagent preparation[3] |

| Monoglyme (main) | 600 | mL | For main reaction[3] |

| Tetrahydrofuran (THF) | 1000 (4x250) | mL | For product extraction[3] |

| Reaction Conditions | |||

| Reagent Prep. Temperature | -10 to 5 | °C | Controlled addition of AlCl₃ and NaBH₄[3] |

| Substrate Addition Temp. | 0 to 15 | °C | Controlled addition of the ester[3] |

| Reaction Temperature | 15 to 25 | °C | [3] |

| Reaction Time | 4 | hours | After substrate addition[3] |

| Workup | |||

| Quenching Solution | Ice (500g) + Conc. HCl (200ml) | - | To neutralize the reaction[3] |

| Final pH | 12.5 | - | Adjusted with NaOH for extraction[3] |

Experimental Protocol

This protocol is adapted from patent literature for the large-scale synthesis of 4-methyl-5-(hydroxymethyl)thiazole.[3]

Materials and Reagents:

-

4-Methyl-thiazole-5-carboxylic acid alkyl ester (e.g., methyl or ethyl ester)

-

Aluminum chloride (AlCl₃), anhydrous

-

Sodium borohydride (NaBH₄)

-

Monoglyme (Ethylene glycol dimethyl ether), anhydrous

-

Tetrahydrofuran (THF)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Ice

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Large-capacity reaction vessel with mechanical stirring, thermometer, and addition funnel, equipped for cooling.

-

Extraction apparatus (e.g., separatory funnel).

-

Rotary evaporator.

Procedure:

-

Preparation of the Reducing Agent:

-

Charge the reaction vessel with 200 mL of anhydrous monoglyme and cool the solvent to -10°C using an appropriate cooling bath.[3]

-

Slowly add 115.5 g of anhydrous aluminum chloride over approximately 1 hour, ensuring the internal temperature is maintained between -10°C and 0°C.[3]

-

Once the AlCl₃ addition is complete, add 49.1 g of sodium borohydride portion-wise over 2 hours. The temperature must be kept between 0°C and 5°C during this addition.[3]

-

After the addition is complete, allow the mixture to warm to room temperature (25-30°C) and stir for 1 hour.[3]

-

-

Reduction Reaction:

-

Add an additional 600 mL of anhydrous monoglyme to the reaction mixture.[3]

-

Cool the mixture to 0-5°C.

-

Slowly add 100.0 g of 4-methyl-thiazole-5-carboxylic acid alkyl ester over 1 hour, maintaining the temperature between 0°C and 15°C.[3]

-

Once the addition is complete, allow the reaction mixture to stir at 15-25°C for 4 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC or TLC).[3]

-

-

Workup and Isolation:

-

Prepare a quenching mixture of 500 g of ice and 200 mL of concentrated HCl in a separate, large vessel.

-

Carefully and slowly pour the reaction mixture into the ice/HCl mixture with vigorous stirring to decompose excess hydride reagents.

-

Concentrate the resulting mixture under reduced pressure at 50-60°C to remove the organic solvents (monoglyme).[3]

-

Cool the remaining aqueous solution to 5°C.

-

Adjust the pH of the solution to approximately 12.5 using a sodium hydroxide solution, while maintaining the temperature between 5-15°C.[3]

-

Heat the basic solution to 45°C and transfer it to a separatory funnel.

-

Extract the product with THF (4 x 250 mL).[3]

-

Combine the organic (THF) layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methyl-5-(hydroxymethyl)thiazole.

-

-

Purification (Optional):

-

The crude product can be further purified by vacuum distillation if required.

-

Mandatory Visualization: Experimental Workflow

Caption: Step-by-step workflow for the reduction protocol.

References

- 1. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents [patents.google.com]

- 2. Novel preparation method for 4-methylthiazole-5-carboxaldehyde (2018) | Gao Ming [scispace.com]

- 3. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 4. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google Patents [patents.google.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

Application Note: Purification of (4-Methyl-1,3-thiazol-5-yl)methanol by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction (4-Methyl-1,3-thiazol-5-yl)methanol is a heterocyclic compound that serves as a valuable building block in the synthesis of various pharmaceutical and biologically active molecules. Its purity is critical for successful downstream applications, including drug discovery and development. This document provides a detailed protocol for the purification of crude this compound using normal-phase column chromatography, a widely used technique for separating compounds based on their polarity.

The primary challenge in purifying thiazole derivatives like this compound lies in their polarity, which can lead to strong interactions with the stationary phase. This protocol outlines a systematic approach, from selecting an appropriate solvent system using Thin Layer Chromatography (TLC) to the final isolation of the purified product, ensuring high purity and yield.

Principle of Column Chromatography

Column chromatography is a preparative separation technique that relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[1] In normal-phase chromatography, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase (eluent).[1] As the mobile phase moves through the column, compounds in the mixture are separated based on their polarity. Less polar compounds have a weaker affinity for the stationary phase and travel down the column more quickly, while more polar compounds, such as this compound, interact more strongly with the silica gel and elute more slowly. By systematically collecting fractions of the eluent, the desired compound can be isolated in a purified form.

Data Summary

The following table summarizes typical results obtained from the purification of this compound using the protocol described below.

| Parameter | Value | Notes |

| Starting Material | ||

| Crude Sample Mass | 1.0 g | Varies based on synthesis scale. |

| Initial Purity (by NMR/LC-MS) | ~85% | Common impurities include unreacted starting materials and byproducts. |

| Chromatography Conditions | ||

| Stationary Phase | Silica Gel (60-120 mesh) | A standard choice for flash chromatography. |